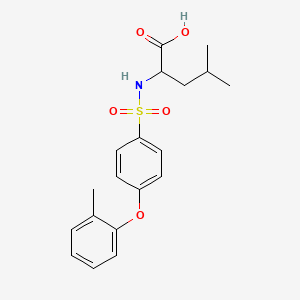
((4-(o-Tolyloxy)phenyl)sulfonyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-(o-Tolyloxy)phenyl)sulfonyl)leucine is a chemical compound with the molecular formula C19H23NO5S and a molecular weight of 377.46 g/mol. This compound is characterized by the presence of a leucine moiety attached to a sulfonyl group, which is further connected to a phenyl ring substituted with an o-tolyloxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ((4-(o-Tolyloxy)phenyl)sulfonyl)leucine typically involves the reaction of leucine with a sulfonyl chloride derivative of the substituted phenyl ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
((4-(o-Tolyloxy)phenyl)sulfonyl)leucine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
((4-(o-Tolyloxy)phenyl)sulfonyl)leucine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving protein modification and enzyme inhibition.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or drug candidates, is ongoing.
Industry: It is employed in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which ((4-(o-Tolyloxy)phenyl)sulfonyl)leucine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modification of enzyme activity. The o-tolyloxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
((4-(o-Tolyloxy)phenyl)sulfonyl)leucine can be compared with other sulfonyl amino acid derivatives, such as:
((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine: Similar structure but with a phenylalanine moiety instead of leucine.
((4-(o-Tolyloxy)phenyl)sulfonyl)valine: Contains a valine moiety, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding characteristics .
Properties
IUPAC Name |
4-methyl-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-13(2)12-17(19(21)22)20-26(23,24)16-10-8-15(9-11-16)25-18-7-5-4-6-14(18)3/h4-11,13,17,20H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTGJTCEKLOLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)

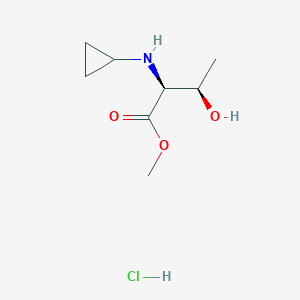
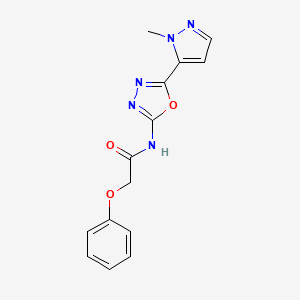
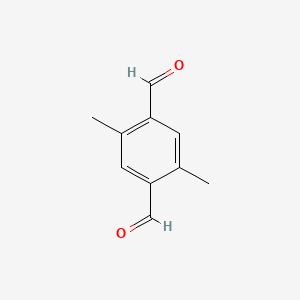
![5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2495442.png)

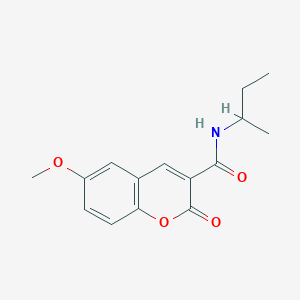

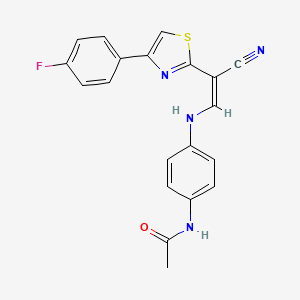
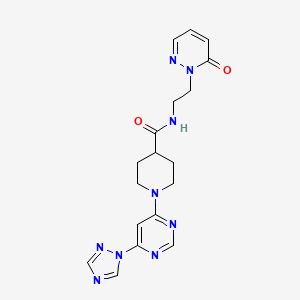
![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)
![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)
